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Compound Name:
4-Chloro-2-isopropyl-6-

methylpyrimidine

Cat. No.: B046638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 4-Chloro-2-isopropyl-6-methylpyrimidine. Due to the limited

availability of a complete, experimentally verified dataset in public databases, this document

presents a combination of predicted spectroscopic data and experimental data from structurally

analogous compounds. The information herein is intended to serve as a valuable reference for

researchers in the fields of medicinal chemistry, organic synthesis, and drug development for

the identification and characterization of this and related pyrimidine derivatives. Detailed

experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-

Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-

MS) are also provided.

Introduction
Substituted pyrimidines are a class of heterocyclic compounds of significant interest in the

pharmaceutical industry due to their wide range of biological activities. The specific substitution

pattern on the pyrimidine ring dictates the molecule's physicochemical properties and its

interaction with biological targets. 4-Chloro-2-isopropyl-6-methylpyrimidine is a key

intermediate in the synthesis of various bioactive molecules. Accurate characterization of this
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compound is crucial for quality control and for the unambiguous identification of its derivatives.

This guide aims to provide a detailed spectroscopic profile of this molecule.

Predicted Spectroscopic Data for 4-Chloro-2-
isopropyl-6-methylpyrimidine
The following tables summarize the predicted spectroscopic data for 4-Chloro-2-isopropyl-6-
methylpyrimidine based on established principles of NMR, IR, and MS, as well as by

comparison with structurally similar compounds.

Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.0-7.2 s 1H H-5 (pyrimidine ring)

~ 3.2-3.4 sept 1H -CH(CH₃)₂

~ 2.5-2.6 s 3H -CH₃ (at C6)

~ 1.3-1.4 d 6H -CH(CH₃)₂

Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
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Chemical Shift (δ) ppm Assignment

~ 170-172 C2 (pyrimidine ring)

~ 165-167 C6 (pyrimidine ring)

~ 160-162 C4 (pyrimidine ring)

~ 118-120 C5 (pyrimidine ring)

~ 35-37 -CH(CH₃)₂

~ 24-26 -CH₃ (at C6)

~ 21-23 -CH(CH₃)₂

Predicted IR Data
Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium C-H stretch (aromatic)

2970-2870 Strong C-H stretch (aliphatic)

1580-1550 Strong C=N stretch (pyrimidine ring)

1500-1450 Strong C=C stretch (pyrimidine ring)

1470-1430 Medium C-H bend (aliphatic)

850-750 Strong C-Cl stretch

Predicted Mass Spectrometry Data
m/z Relative Intensity Assignment

170/172 High
[M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl

isotope pattern)

155/157 Medium [M - CH₃]⁺

127/129 Medium [M - C₃H₇]⁺

43 High [C₃H₇]⁺
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Experimental Spectroscopic Data of Analogous
Compounds
To provide a reference for the predicted data, the following tables present available

experimental data for structurally similar pyrimidine derivatives.

Mass Spectrometry Data for 4-Chloro-6-methyl-2-
phenylpyrimidine[1]

m/z Relative Intensity (%)

204/206 69 / 25

169 100

103 23

77 26

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the purified 4-Chloro-2-isopropyl-6-methylpyrimidine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry vial.

If any particulate matter is present, filter the solution through a pipette with a small cotton or

glass wool plug directly into a clean 5 mm NMR tube.

Cap the NMR tube securely and label it appropriately.

Instrumentation and Data Acquisition:
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Instrument: A Bruker Avance spectrometer (or equivalent) operating at a proton frequency of

400 MHz or higher.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: A standard proton-decoupled pulse experiment.

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Processing: Apply Fourier transformation to the acquired free induction decay (FID). The

spectra should be phased and baseline corrected. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Thin Film Method):

Dissolve a small amount (2-5 mg) of 4-Chloro-2-isopropyl-6-methylpyrimidine in a volatile

solvent (e.g., dichloromethane or acetone).

Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Instrumentation and Data Acquisition:
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Instrument: A PerkinElmer Spectrum Two or a similar FTIR spectrometer.

Mode: Transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty sample compartment should be

acquired before running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 4-Chloro-2-isopropyl-6-methylpyrimidine (approximately 10-

100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Transfer the solution to a 2 mL GC autosampler vial.

Instrumentation and Data Acquisition:

Instrument: An Agilent GC-MS system (e.g., 7890B GC coupled to a 5977A MSD) or

equivalent.

GC Conditions:

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a

rate of 10 °C/min, and hold for 5 minutes.

MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-500.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like 4-Chloro-2-isopropyl-6-methylpyrimidine.

Synthesis & Purification

Spectroscopic Analysis
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic

compound.

Conclusion
While a complete, experimentally verified spectroscopic dataset for 4-Chloro-2-isopropyl-6-
methylpyrimidine is not readily available in the public domain, this technical guide provides a
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robust, predicted spectroscopic profile based on established chemical principles and data from

analogous compounds. The detailed experimental protocols offer a standardized approach for

researchers to obtain their own high-quality data. This information is intended to facilitate the

unambiguous identification and characterization of this important synthetic intermediate,

thereby supporting ongoing research and development in medicinal chemistry and related

fields.

To cite this document: BenchChem. [Spectroscopic Data of 4-Chloro-2-isopropyl-6-
methylpyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046638#4-chloro-2-isopropyl-6-methylpyrimidine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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